4-メチルウンベリフェリル β-D-ガラクトピラノシド-6-スルファート ナトリウム塩

説明

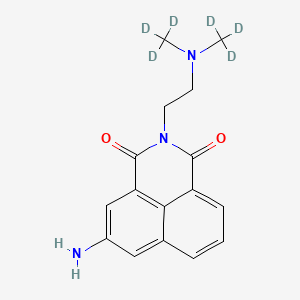

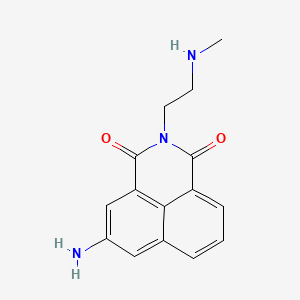

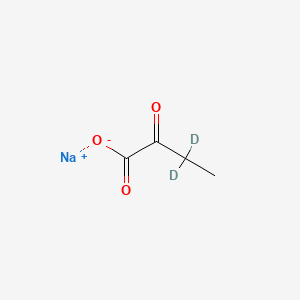

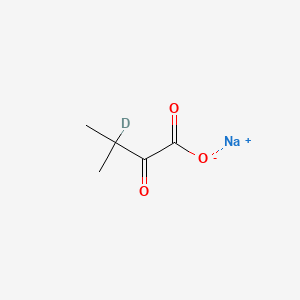

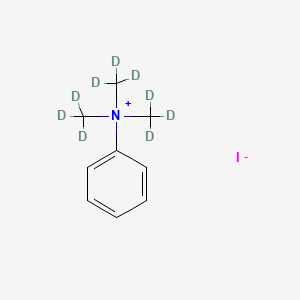

4-Methylumbelliferyl β-D-Galactopyranoside-6-sulfate (sodium salt) (4-MU-Gal-6S) is a fluorogenic substrate used to quantify N-acetylgalactosamine-6-sulphatase (GALNS) activity. 4-MU-Gal-6S is cleaved by GALNS to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. It has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient. 4-MU-Gal-6S can be used to assess GALNS activity in a very small blood volume to determine the extent of deficiency.

科学的研究の応用

1. モルキオ病A型の検出 4-メチルウンベリフェリル β-D-ガラクトピラノシド-6-スルファート ナトリウム塩は、N-アセチルガラクトサミン-6-スルファターゼ(GALNS)の欠損を特徴とするリソソーム蓄積症であるモルキオ病A型の検出に使用されます。 この化合物は、非常に少量の血液量でもGALNS活性評価の蛍光基質として役立ち、酵素欠損の程度を判定するのに役立ちます .

GALNS活性の定量

この化合物はGALNSによって分解され、蛍光部分4-MUが放出されます。これは定量化することができます。 4-MUの蛍光はpH依存性であり、GALNS活性を正確に測定する手段を提供します .

β-ガラクトシダーゼの蛍光測定

これは、ガラクトース含有化合物の代謝において重要な役割を果たす酵素であるβ-ガラクトシダーゼを標的とする蛍光測定の基質として役立ちます。この用途は、蛍光培地における大腸菌を検出する際に特に役立ちます。 大腸菌を蛍光培地で検出 .

ガラクトース-6-スルファート スルファターゼ活性の測定

この化合物は、患者のモルキオA症候群の診断と理解に重要なガラクトース-6-スルファート スルファターゼ活性を測定するために合成され、使用されています .

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt (4-MU-Gal-6S) is the enzyme N-acetylgalactosamine-6-sulphatase (GALNS) . GALNS plays a crucial role in the catabolism of keratan sulfate, a glycosaminoglycan involved in maintaining the structural integrity of various tissues .

Mode of Action

4-MU-Gal-6S is a fluorogenic substrate for GALNS . When cleaved by GALNS, it releases the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The action of 4-MU-Gal-6S is involved in the lysosomal degradation pathway of keratan sulfate . When GALNS activity is deficient, as in Morquio A disease, keratan sulfate accumulates in the lysosomes, leading to various pathological conditions .

Result of Action

The cleavage of 4-MU-Gal-6S by GALNS and the subsequent release of the fluorescent moiety 4-MU allows for the quantification of GALNS activity . This can be used to diagnose conditions such as Morquio A disease, a lysosomal storage disorder characterized by a deficiency in GALNS .

Action Environment

The action of 4-MU-Gal-6S is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, changes in environmental pH can influence the detection and quantification of GALNS activity.

生化学分析

Biochemical Properties

The compound 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt is cleaved by the enzyme GALNS to release the fluorescent moiety 4-MU . This fluorescence is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Cellular Effects

The effects of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt on cells are primarily related to its role as a substrate for GALNS. The cleavage of this compound by GALNS can be used to assess the activity of this enzyme in a very small blood volume, providing insights into cellular function .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt involves its interaction with the enzyme GALNS. The compound serves as a substrate for GALNS, which cleaves it to release the fluorescent moiety 4-MU . This fluorescence can then be measured to quantify the activity of GALNS.

特性

IUPAC Name |

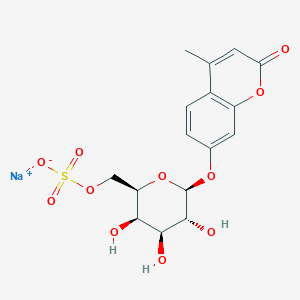

sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTOBGQRIASILC-XNSOHGFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)